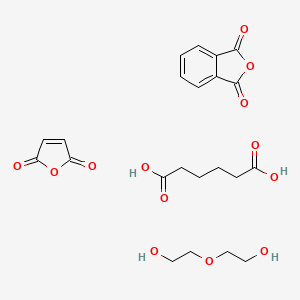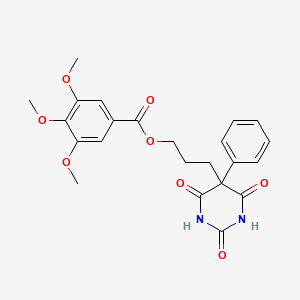
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a diazinane ring with three oxo groups and a phenyl substituent, linked to a propyl chain that is esterified with 3,4,5-trimethoxybenzoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the diazinane derivative with 3,4,5-trimethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the methoxy groups.
Reduction: Reduction reactions can target the oxo groups in the diazinane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Major Products Formed
Oxidation: Phenolic derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide .
- 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate .
- (2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop .
Uniqueness
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate is unique due to its combination of a diazinane ring with a phenyl group and a trimethoxybenzoate ester. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
33837-49-9 |
|---|---|
Fórmula molecular |
C23H24N2O8 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H24N2O8/c1-30-16-12-14(13-17(31-2)18(16)32-3)19(26)33-11-7-10-23(15-8-5-4-6-9-15)20(27)24-22(29)25-21(23)28/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H2,24,25,27,28,29) |
Clave InChI |
VNVCNOOKZKEVIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)

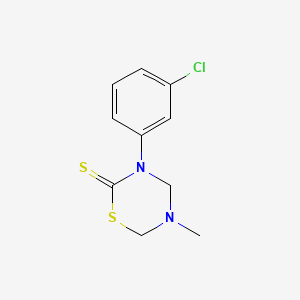
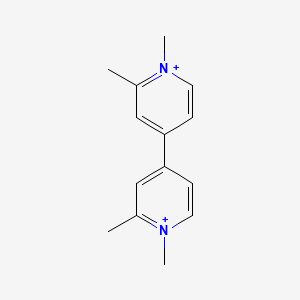
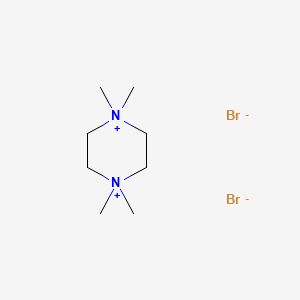
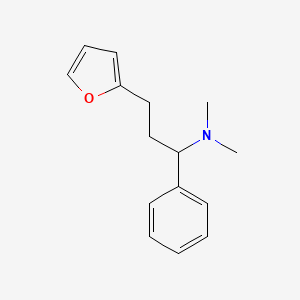


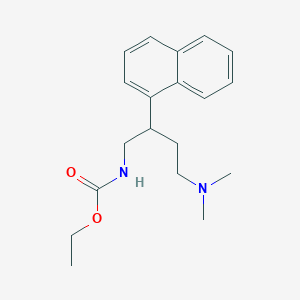
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
